
1-(4-chlorobenzyl)-6-oxo-N'-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several functional groups such as a chlorobenzyl group, a trifluoromethyl group, a benzoyl group, and a carbohydrazide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions at the benzylic position . For instance, 4-Chlorobenzoyl chloride is used as an intermediate compound in the synthesis of pharmaceuticals .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
Reactions involving similar compounds often occur at the benzylic position . For example, free radical bromination, nucleophilic substitution, and oxidation are common reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. For example, 4-Chlorobenzoyl chloride has a boiling point of 102-104 °C and a density of 1.365 g/mL at 20 °C .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- A series of novel pyridine and fused pyridine derivatives have been synthesized, showcasing the versatility of these compounds in generating various derivatives with potential biological activities. These include triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, emphasizing the synthetic adaptability of pyridine scaffolds in medicinal chemistry (Flefel et al., 2018).
Biological Activities
- The synthesized compounds have been subjected to in vitro screenings, demonstrating moderate to good antimicrobial and antioxidant activities. This suggests their potential utility in developing new therapeutic agents targeting microbial infections and oxidative stress-related conditions (Flefel et al., 2018).
- Another study focused on the synthesis, characterization, and evaluation of 1,3,4-oxadiazole derivatives, highlighting their significant antibacterial and antifungal activities. Some compounds displayed activities comparable or even superior to reference drugs, indicating their potential as antimicrobial agents (Khalilullah et al., 2016).
- Research on the synthesis of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones revealed their antimicrobial activity, further supporting the therapeutic potential of pyridine derivatives in combating microbial infections (Elgemeie et al., 2017).
Catalytic and Anticancer Activity
- Certain pyridine derivatives have been investigated for their catalytic performance, such as in the microwave-assisted oxidation of xylenes, showcasing their utility beyond biological activity and towards industrial and synthetic applications (Sutradhar et al., 2019).
- Moreover, some compounds have shown promising cytotoxic activities, which could be explored further for anticancer drug development. This highlights the potential of pyridine derivatives in contributing to cancer therapy research (Hegazi et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-oxo-N'-[2-(trifluoromethyl)benzoyl]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N3O3/c22-15-8-5-13(6-9-15)11-28-12-14(7-10-18(28)29)19(30)26-27-20(31)16-3-1-2-4-17(16)21(23,24)25/h1-10,12H,11H2,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJYITUXUQFTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide](/img/structure/B2981053.png)
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/no-structure.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B2981056.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2981062.png)
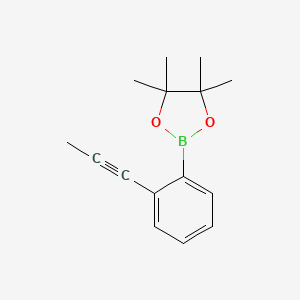

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2981065.png)
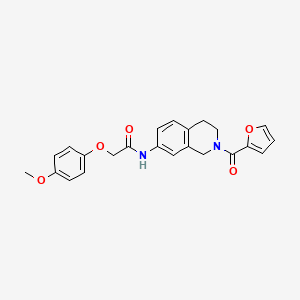
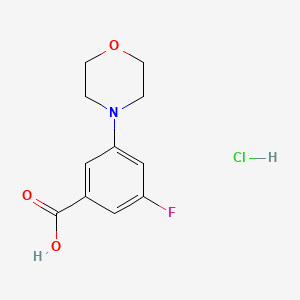
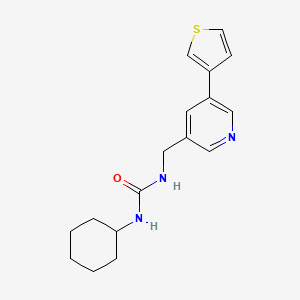
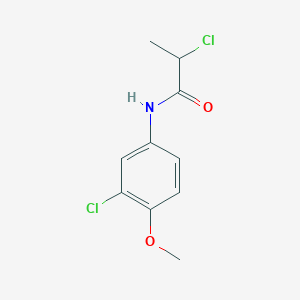
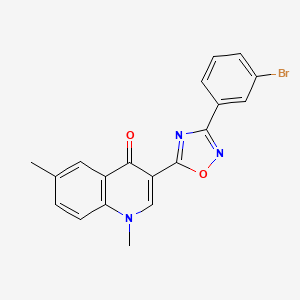
![4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2981075.png)